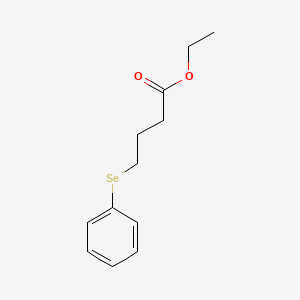
Ethyl 4-(phenylselanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(phenylselanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound contains a phenylselanyl group, which introduces selenium into its structure, making it unique compared to other esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(phenylselanyl)butanoate can be synthesized through the reaction of diphenyldiselenide with ethyl 4-bromobutanoate in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques like distillation or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(phenylselanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the phenylselanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl or aryl groups.
Major Products
Oxidation: Phenylselanyl selenoxide.
Reduction: 4-(phenylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(phenylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of other selenium-containing compounds which may have applications in materials science and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 4-(phenylselanyl)butanoate involves its interaction with biological molecules through the selenium atom. Selenium can mimic sulfur in biological systems, allowing the compound to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as antioxidant activity and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(phenylthio)butanoate: Contains sulfur instead of selenium.
Ethyl 4-(phenylseleno)butanoate: Similar structure but with a different selenium-containing group.
Ethyl 4-(phenylamino)butanoate: Contains an amino group instead of a phenylselanyl group.
Uniqueness
Ethyl 4-(phenylselanyl)butanoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are less common than their sulfur analogs and often exhibit enhanced biological activity, making them valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
25059-06-7 |
|---|---|
Molekularformel |
C12H16O2Se |
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
ethyl 4-phenylselanylbutanoate |
InChI |
InChI=1S/C12H16O2Se/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
MJWDLDCEQJORRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


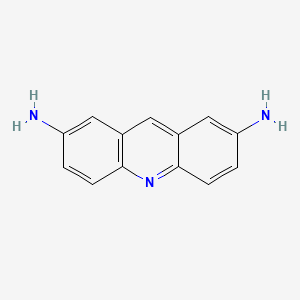
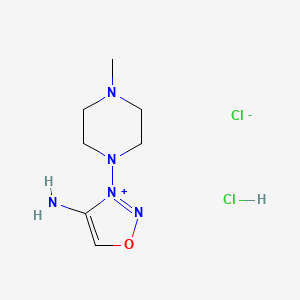
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
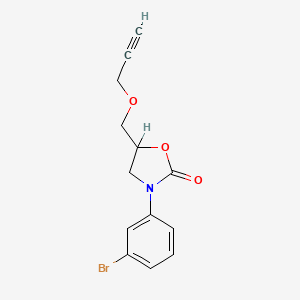


![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
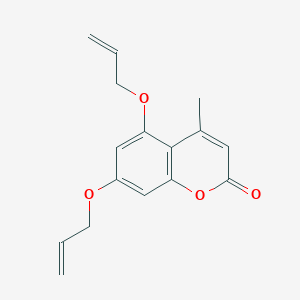


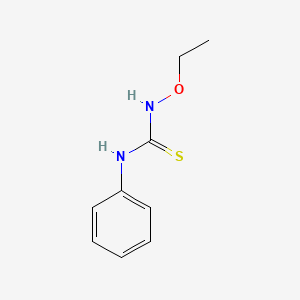
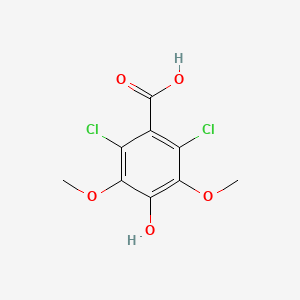

![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)
